molecular formula C19H23ClN2OS B2983478 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-69-5

1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

Cat. No.: B2983478
CAS No.: 338421-69-5
M. Wt: 362.92
InChI Key: XXQIVDMNQZDYMB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is a chemical compound with the molecular formula C19H23ClN2OS and a molecular weight of 362.92 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a phenylpiperazino moiety, making it a complex and intriguing molecule for various scientific applications.

Scientific Research Applications

1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions. The synthetic route generally includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed, often leading to derivatives with modified functional groups.

Mechanism of Action

The mechanism by which 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol can be compared with similar compounds such as:

  • 1-[(2-Chlorophenyl)sulfanyl]-3-(4-methylpiperazino)-2-propanol
  • 1-[(2-Chlorophenyl)sulfanyl]-3-(4-ethylpiperazino)-2-propanol

These compounds share structural similarities but differ in the substituents on the piperazino moiety, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQIVDMNQZDYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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